8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of a methoxyphenyl group and a morpholinoethyl group in its structure suggests that it may interact with its targets through hydrogen bonding, pi-stacking, or other non-covalent interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by F3235-1259. Compounds with similar structures have been shown to interact with various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
The presence of polar groups in its structure suggests that it may have a reasonable balance between hydrophilic and lipophilic properties, which is important for absorption and distribution .
Result of Action
Based on its structure, it may have potential effects on cell signaling, protein synthesis, and metabolic processes .
Action Environment
The action, efficacy, and stability of F3235-1259 are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the urea linkage in its structure under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-15-14-27-18-19(23-21(27)28(15)16-6-4-5-7-17(16)31-3)24(2)22(30)26(20(18)29)9-8-25-10-12-32-13-11-25/h4-7,14H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLQSKUVCKENPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCOCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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